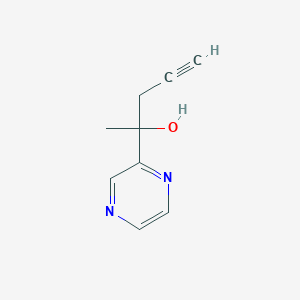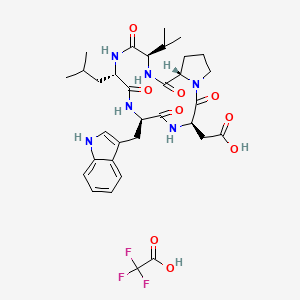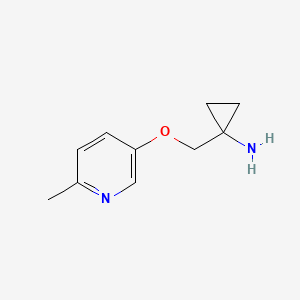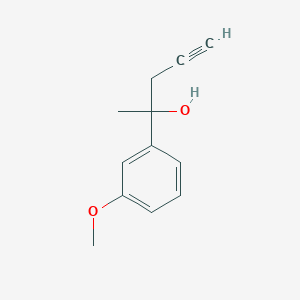
Thalidomide-NH-amido-C4-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-amido-C4-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
准备方法
合成路线和反应条件
沙利度胺-NH-酰胺-C4-NH2 (盐酸盐) 的合成涉及将基于沙利度胺的 cereblon 配体与连接子偶联。该过程通常包括以下步骤:
形成 cereblon 配体: 这涉及对沙利度胺进行化学修饰,以引入可以与连接子相互作用的官能团。
工业生产方法
沙利度胺-NH-酰胺-C4-NH2 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该过程针对产率和纯度进行了优化,通常涉及多个纯化步骤,例如结晶和色谱法 .
化学反应分析
反应类型
沙利度胺-NH-酰胺-C4-NH2 (盐酸盐) 会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用氧化剂。
还原: 这涉及添加氢或去除氧,通常使用还原剂。
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 炭载钯、铂.
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生胺衍生物 .
科学研究应用
沙利度胺-NH-酰胺-C4-NH2 (盐酸盐) 在科学研究中具有广泛的应用:
化学: 用于合成用于靶向蛋白降解的 PROTAC。
生物学: 用于涉及蛋白质-蛋白质相互作用和细胞信号通路的研究。
医学: 研究其在癌症和神经退行性疾病中的潜在治疗应用。
工业: 用于开发新药和治疗剂
作用机制
沙利度胺-NH-酰胺-C4-NH2 (盐酸盐) 通过与 cereblon 蛋白结合发挥作用,cereblon 蛋白是 E3 泛素连接酶复合物的一个组成部分。这种结合促进了靶蛋白募集到泛素-蛋白酶体系统,导致其选择性降解。 所涉及的分子靶标和途径包括调节蛋白质稳定性和调节细胞过程,如细胞凋亡和自噬 .
相似化合物的比较
类似化合物
沙利度胺-O-酰胺-C4-NH2 (盐酸盐): 另一种用于 PROTAC 技术的 E3 连接酶配体-连接子偶联物.
沙利度胺-NH-C5-NH2 (盐酸盐): 结构相似,但连接子长度不同,影响其结合亲和力和特异性.
独特性
沙利度胺-NH-酰胺-C4-NH2 (盐酸盐) 的独特性在于其独特的连接子长度和化学结构,赋予其独特的结合特性和生物活性。 这使得它在设计用于靶向蛋白降解的 PROTAC 中特别有用 .
属性
分子式 |
C19H24ClN5O5 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O5.ClH/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27;/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27);1H |
InChI 键 |
UJQQJGKDPNJLMD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)





![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
